Product packaging for Isobavachin(Cat. No.:)

Isobavachin

Cat. No.: B1640340
M. Wt: 324.4 g/mol
InChI Key: KYFBXCHUXFKMGQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzyl)piperidin-4-one is a synthetic piperidin-4-one derivative characterized by a 2,4-dimethylbenzyl group attached to the nitrogen atom of the piperidin-4-one core. Piperidin-4-one derivatives are pivotal in medicinal chemistry due to their versatility as intermediates for bioactive molecules. While natural piperidin-4-one derivatives (e.g., in Solanum torvum berries) exist , this compound is synthetically engineered, likely for applications in drug discovery or material science. Its structure combines the rigidity of the aromatic benzyl group with the flexibility of the piperidone ring, enabling tailored interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O4 B1640340 Isobavachin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBXCHUXFKMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction Methods

Plant Sources and Biosynthetic Origins

Isobavachin is primarily isolated from species within the Glycyrrhiza genus, particularly Glycyrrhiza uralensis and Glycyrrhiza pallidiflora. These plants biosynthesize this compound via the phenylpropanoid pathway, where chalcone synthase facilitates the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. Subsequent enzymatic modifications, including prenylation at the C-8 position and hydroxylation at C-4' and C-7, yield this compound.

Table 1: Natural Sources of this compound and Reported Yields
Plant Species Part Used Extraction Method Yield (%, w/w) Reference
Glycyrrhiza uralensis Roots Ethanol reflux 0.12–0.15
Glycyrrhiza pallidiflora Aerial parts Maceration (MeOH) 0.08–0.10

Extraction and Isolation Techniques

Conventional extraction methods involve solvent-based techniques:

  • Maceration : Dried plant material is soaked in methanol or ethanol for 48–72 hours, followed by filtration and solvent evaporation.
  • Soxhlet Extraction : Ethanol (70–80%) is used in a Soxhlet apparatus for 6–8 cycles, achieving higher efficiency than maceration.
  • Ultrasound-Assisted Extraction (UAE) : Reduces extraction time to 30–45 minutes using 50% ethanol at 40°C, with yields comparable to Soxhlet.

Chromatographic purification is critical due to the complex phytochemical matrix. Silica gel column chromatography with a gradient of ethyl acetate and hexane (1:3 to 1:1) isolates this compound fractions, followed by preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for final purification.

Synthetic Preparation Approaches

Challenges in Total Synthesis

The structural complexity of this compound—featuring a flavanone backbone, C-8 prenyl group, and hydroxylation at C-4' and C-7—poses significant synthetic hurdles. Key challenges include:

  • Stereoselective Formation : The (2S)-configuration at C-2 requires chiral auxiliaries or asymmetric catalysis.
  • Prenylation : Regioselective introduction of the prenyl group at C-8 competes with C-6 substitution, often necessitating protecting groups.
  • Oxidative Stability : The catechol moiety (C-7 and C-8 hydroxyls) is prone to oxidation, requiring inert atmospheres during synthesis.

Semi-Synthetic Derivatives and Insights

Recent work on this compound derivatives provides clues for potential synthetic routes. For example, Chen et al. (2024) synthesized 27b, a hURAT1 inhibitor, by modifying the prenyl chain and introducing sulfonate groups at C-4'. While this study focused on derivatives, it highlights the feasibility of late-stage functionalization using:

  • Mitsunobu Reactions : For hydroxyl group alkylation.
  • Palladium-Catalyzed Coupling : To introduce aryl or alkenyl groups.
Table 2: Key Reaction Conditions for this compound Derivative Synthesis
Reaction Type Reagents/Conditions Yield (%) Reference
Prenylation Prenyl bromide, K2CO3, DMF, 80°C 62
Sulfonation Chlorosulfonic acid, DCM, 0°C 45
Hydrogenation H2 (1 atm), Pd/C, MeOH 78

Analytical Methods for Quality Control

Structural Characterization

  • UHPLC-MS/MS : A BEH C18 column (2.1 × 50 mm, 1.7 μm) with acetonitrile/water + 0.1% formic acid achieves baseline separation of this compound from analogs. Detection at m/z 325.1 [M+H]+ confirms identity.
  • NMR Spectroscopy : $$^1$$H NMR (DMSO-d6) shows characteristic signals at δ 5.45 (1H, dd, J = 12.8, 2.8 Hz, H-2), δ 1.68 (6H, s, prenyl-CH3), and δ 6.82–7.20 (aromatic protons).

Purity Assessment

  • HPLC-DAD : Purity >98% is achieved using a 254 nm detection wavelength and a 10–100% acetonitrile gradient over 12 minutes.
  • Chiral HPLC : Chiralpak IC column (4.6 × 250 mm) with hexane/isopropanol (80:20) confirms enantiomeric excess >99% for synthetic batches.

Comparative Analysis of Preparation Methods

Table 3: Natural vs. Synthetic Production of this compound
Parameter Natural Extraction Synthetic Routes
Yield 0.08–0.15% Not reported (derivatives: 45–78%)
Purity 95–98% >99% (after purification)
Time 7–10 days 3–5 days (derivatives)
Scalability Limited by plant biomass Theoretically scalable
Environmental Impact High solvent waste Requires toxic reagents

Chemical Reactions Analysis

Metabolic Pathways of Isobavachin

This compound undergoes two primary metabolic transformations: oxidation and glucuronidation , mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.

Oxidation Pathways

In mice, this compound forms three oxidized metabolites (M1–M3) via CYP1A2 and CYP2C19. These enzymes contribute 11.3% and 17.1% to hepatic metabolism, with intrinsic clearance (CLint) values ranging from 8.75 to 77.33 μL/min/mg . Oxidation involves NADPH-dependent reactions in liver microsomes, resulting in structural modifications such as hydroxylation or demethylation at specific positions .

Glucuronidation Pathways

This compound forms two glucuronides (G1–G2) through UGT1A1 and UGT1A9. These enzymes exhibit CLint values of 10.73–202.62 μL/min/mg, indicating efficient conjugation with UDP-glucuronic acid (UDPGA) . Glucuronidation occurs in the presence of alamethicin and D-saccharic acid lactone to maintain UGT activity, with UDPGA-dependent termination confirming conjugation specificity .

Table 1: Metabolic Pathways and Key Enzymes

PathwayMetabolitesEnzymes InvolvedCLint (μL/min/mg)
OxidationM1–M3CYP1A2, CYP2C198.75–77.33
GlucuronidationG1–G2UGT1A1, UGT1A910.73–202.62

Enzyme Kinetics and Inhibition

This compound exhibits broad-spectrum inhibition of CYPs and UGTs, which may lead to clinically significant drug-drug interactions.

Inhibition of CYPs

This compound inhibits multiple CYP isoforms, including CYP2B6, 2C9, 2C19, and 3A4, with inhibition constants (K_i) ranging from 0.05 to 3.05 μM . For example:

  • CYP2C19 : K_i ≈ 0.05–3.05 μM (competitive/noncompetitive inhibition).

  • CYP2B6 : K_i ≈ 0.05–3.05 μM (mixed-type inhibition).

Inhibition of UGTs

It also inhibits UGT1A1, UGT1A9, and UGT2B7, with K_i values in the same range .

Table 2: Inhibition of CYPs and UGTs by this compound

EnzymeK_i (μM)Inhibition Type
CYP2B60.05–3.05Mixed-type
CYP2C190.05–3.05Competitive/noncompetitive
UGT1A10.05–3.05Competitive
UGT1A90.05–3.05Competitive

Analytical Methods for Metabolite Identification

Metabolites were characterized using UHPLC coupled with mass spectrometry under the following conditions:

  • Column : BEH C18 (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase : Water (0.1% formic acid) and acetonitrile (0.1% formic acid).

  • Gradient : 10–50% B (0–2 min), 50–100% B (2–3 min), 100% B (3–3.2 min), 10% B (3.5–4.0 min).

  • Detection : Wavelengths at 254, 270, 315, and 335 nm .

Table 3: UHPLC Conditions for Metabolite Analysis

ParameterDetails
ColumnBEH C18 (2.1 mm × 50 mm, 1.7 μm)
Flow Rate0.5 mL/min
Column Temp.35°C
Injection Volume4 μL
DetectionMultiple wavelengths (254–335 nm)

Research Findings and Implications

  • Animal Model Relevance : Mice are suitable for predicting human metabolism due to conserved metabolic pathways .

  • Therapeutic Potential : Beyond metabolism, this compound modulates inflammatory signaling (e.g., SHP-1-dependent Fyn/Lyn/Syk/Lck pathways) and exhibits anti-allergic activity .

  • Drug Interactions : Its inhibition of CYPs/UGTs necessitates caution with co-administered drugs metabolized by these enzymes (e.g., warfarin, phenytoin) .

Scientific Research Applications

Anticancer Properties

Isobavachin has been investigated for its potential as an antineoplastic agent . Research indicates that it can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7), ovarian cancer, and leukemia. Its mechanism involves regulating estrogen receptors (ERα) which are critical in the development of hormone-dependent tumors. Specifically, this compound has been shown to kill cancer cells expressing ERα at higher concentrations while modulating their expression at lower concentrations .

Table 1: Anticancer Effects of this compound

Cancer TypeCell LineMechanism of ActionReference
Breast CancerMCF7Inhibition of ERα expression
Ovarian Cancer-Cytotoxic effects on tumor cells
Leukemia-Induction of apoptosis

Anti-Osteoporosis Activity

This compound exhibits significant anti-osteoporosis effects by stimulating osteoblast proliferation and differentiation. This action is crucial for bone health and may help in preventing osteoporosis, particularly in postmenopausal women . The compound has been shown to promote bone formation through various signaling pathways, including the activation of protein prenylation mechanisms which are essential for cellular differentiation.

Table 2: Effects on Bone Health

Study TypeFindingsReference
In vitroStimulates osteoblast proliferation
In vivoIncreases bone density in animal models

Neuroprotective Effects

Recent studies have highlighted this compound's potential in neuroprotection and neurogenesis. It facilitates the differentiation of mouse embryonic stem cells into neuronal cells, suggesting a role in neurodegenerative disease prevention and treatment . This property may be particularly beneficial for conditions such as Alzheimer’s disease.

Table 3: Neuroprotective Applications

ApplicationMechanismReference
NeurogenesisPromotes differentiation of stem cells
NeuroprotectionActivation of neuroprotective pathways

Cardiovascular Benefits

This compound also shows promise in cardiovascular health by potentially regulating lipid metabolism and exhibiting anti-inflammatory properties. These effects can contribute to the management of heart diseases, although further research is required to establish clinical relevance .

Metabolic Pathways and Drug Interactions

Understanding the metabolism of this compound is crucial for its application in pharmacotherapy. Studies have identified several metabolic pathways involving cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), which play a role in drug interactions and bioavailability .

Table 4: Metabolic Characteristics

MetabolitePathwayStudy Findings
G1 & G2GlucuronidationIdentified in mouse models
M1 - M3OxidationCharacterized through kinetic modeling

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of piperidin-4-one derivatives are heavily influenced by substituents on the nitrogen atom and the piperidine ring. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Formula Molecular Weight Key Features
1-(2,4-Dimethylbenzyl)piperidin-4-one 2,4-Dimethylbenzyl C₁₄H₁₉NO 217.31 Aromatic substituent with methyl groups; moderate lipophilicity
1-(2-Pyridinylmethyl)piperidin-4-one 2-Pyridinylmethyl C₁₁H₁₄N₂O 190.25 Heteroaromatic substituent; enhanced hydrogen bonding capacity
1-(3-Methoxypropyl)piperidin-4-one 3-Methoxypropyl C₉H₁₇NO₂ 171.24 Aliphatic chain with ether; increased solubility in polar solvents
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 2,4-Difluorobenzoyl C₁₄H₁₅F₂NO₂ 267.27 Fluorinated aromatic group; higher metabolic stability
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, bis(4-methoxyphenyl) C₂₄H₂₈NO₄ 397.49 Sterically hindered; potential for multi-target interactions

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 2,4-dimethylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, aliphatic substituents (e.g., 3-methoxypropyl) enhance water solubility but reduce bioavailability .
  • Electron-Withdrawing Groups: Fluorine atoms in 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone increase electronegativity, improving binding to hydrophobic enzyme pockets .
  • Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl) in ) reduce conformational flexibility but may enhance selectivity for specific targets .

Pharmacological Profiles

Piperidin-4-one derivatives exhibit diverse biological activities:

Compound Reported Activity Mechanism/Application
1-(2,4-Dimethylbenzyl)piperidin-4-one Limited direct data; analogs show anti-inflammatory and antimicrobial potential Likely modulates enzymes/receptors via aromatic interactions.
1-(Substituted-benzoyl)-piperidin-4-yl oxime esters Antimicrobial (MIC: 2–8 µg/mL against S. aureus) Disrupts bacterial cell membrane integrity.
Risperidone Impurity 19 () Antipsychotic metabolite Dopamine/serotonin receptor antagonism .
Oxadiazole-containing derivatives (–20) Designed as kinase or protease inhibitors Oxadiazole enhances binding to ATP pockets or catalytic sites.

Notable Trends:

  • Antimicrobial Activity : Electron-deficient substituents (e.g., halogenated groups) correlate with enhanced antibacterial potency .
  • CNS Applications : Bulky aromatic groups (e.g., 2,4-dimethoxybenzoyl in ) improve blood-brain barrier penetration for neurological targets .

Q & A

Q. What experimental methods are recommended to confirm Isobavachin’s identity and purity in preclinical studies?

  • Methodology :
    • Analytical Techniques : High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight validation .
    • Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent degradation. Solubility should be verified in dimethyl sulfoxide (DMSO) or ethanol for cell-based assays .
    • Reproducibility : Follow IUPAC guidelines for reporting physicochemical properties, including batch-specific solubility data and stability under experimental conditions .

Q. How should researchers design initial cytotoxicity assays for this compound?

  • Methodology :
    • Cell Lines : Use validated models (e.g., H4IIE hepatoma, C6 glioma) with clear rationale for relevance to the study’s hypothesis .
    • Dosage Range : Start with 1–100 μM, based on prior studies showing cytotoxic effects at 50 μM in hepatoma cells .
    • Controls : Include solvent-only controls (e.g., DMSO) and positive controls (e.g., doxorubicin for apoptosis induction).
    • Assays : Combine MTT for viability and flow cytometry for apoptosis/necrosis differentiation .

Q. What are the optimal conditions for studying this compound’s osteogenic effects in vitro?

  • Methodology :
    • Cell Models : Primary osteoblasts or MC3T3-E1 pre-osteoblasts, with differentiation induced by ascorbic acid and β-glycerophosphate .
    • Concentration : 10–20 μM, as higher doses may induce cytotoxicity .
    • Endpoint Markers : Alkaline phosphatase (ALP) activity, mineralization (Alizarin Red staining), and osteogenic gene expression (Runx2, OCN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role in ERK/p38 signaling (pro-survival vs. pro-apoptotic)?

  • Methodology :
    • Context-Specific Variables :
  • Cell Type : Compare effects in MCF-7 (estrogen-sensitive) vs. MDA-MB-231 (estrogen-insensitive) breast cancer cells to isolate estrogen receptor (ER)-dependent mechanisms .
  • Dose-Dependency : Use transcriptomics (RNA-seq) to identify pathway activation thresholds (e.g., ERK phosphorylation at 10 μM vs. p38 at 50 μM) .
    • Temporal Analysis : Time-course experiments (0–48 hours) to track dynamic signaling changes .
    • Inhibitor Studies : Co-treatment with ERK (U0126) or p38 (SB203580) inhibitors to validate causal relationships .

Q. What strategies are effective for integrating primary data with conflicting literature findings on this compound’s neurogenic effects?

  • Methodology :
    • Meta-Analysis Framework :
  • Data Harmonization : Standardize metrics (e.g., neuronal differentiation % in embryonic stem cells) across studies .
  • Bias Assessment : Evaluate publication bias using funnel plots and heterogeneity via I² statistics .
    • Cross-Validation : Replicate key studies using identical protocols (e.g., 5 μM this compound in mouse embryonic stem cells with N2/B27 supplements) .
    • Mechanistic Overlap : Use pathway enrichment analysis (e.g., KEGG) to identify conserved targets (e.g., Wnt/β-catenin) .

Q. How should researchers design experiments to distinguish this compound’s estrogenic activity from off-target cytotoxicity?

  • Methodology :
    • ER-Specific Assays :
  • Luciferase Reporter : ER-responsive element (ERE)-luc constructs in HEK293 cells .
  • Antagonist Control : Co-treatment with fulvestrant to block ER activity .
    • Cytotoxicity Profiling : Parallel testing in ER-positive (MCF-7) vs. ER-negative (HepG2) cells at matched concentrations .
    • Transcriptomic Profiling : RNA-seq to isolate ER-regulated genes (e.g., TFF1, GREB1) from stress-response pathways .

Methodological Best Practices

  • Reproducibility : Document batch-specific solubility, storage conditions, and instrument calibration (e.g., HPLC column type) .
  • Ethical Compliance : Adhere to IUPAC guidelines for chemical safety and toxicity reporting, especially in aquatic environments .
  • Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to mitigate publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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